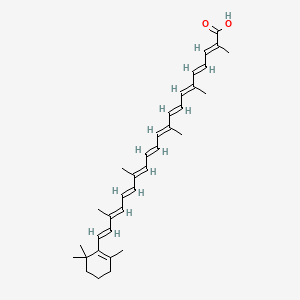
Neurosporaxanthin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neurosporaxanthin is a monocarboxylic acid that results from the oxidation of the aldehyde group of 4'-apo-beta-carotenal to the corresponding carboxylic acid. It is an apo carotenoid C35 terpenoid and a monocarboxylic acid. It is a conjugate acid of a this compound(1-).
Applications De Recherche Scientifique
Nutritional Applications
Provitamin A Activity
Research has shown that neurosporaxanthin exhibits provitamin A activity, comparable to that of β-carotene. A study conducted on mice demonstrated that those fed this compound accumulated similar levels of vitamin A as those receiving β-carotene, indicating its potential as a dietary supplement or food additive .
Bioavailability
this compound is noted for its high bioavailability compared to other carotenoids. Studies indicate that it is more effectively absorbed and utilized by the body, which could make it a valuable ingredient in functional foods aimed at improving vitamin A status in populations at risk of deficiency .
Antioxidant Properties
This compound has been investigated for its antioxidant capabilities. In vitro assays have demonstrated that extracts rich in this compound exhibit significant antioxidant activity, surpassing that of extracts with lower concentrations of this carotenoid. This property is particularly relevant in the context of oxidative stress-related diseases .
Biotechnological Applications
Production Optimization
The production of this compound can be optimized through genetic manipulation and culture conditions. For instance, Fusarium fujikuroi mutants with upregulated expression of the this compound biosynthetic pathway have been developed, resulting in significantly higher yields of this carotenoid .
Biocatalysis
this compound can be synthesized using non-carotenogenic microorganisms through biocatalysis. This approach allows for the sustainable production of this compound, which can be utilized in pharmaceuticals and nutraceuticals .
Case Study 1: this compound Production Enhancement
A study focused on Fusarium fujikuroi mutants demonstrated that specific genetic modifications could lead to an increase in this compound production from approximately 6 mg to over 8 mg per gram of dry mass. The researchers utilized nitrogen starvation techniques to enhance carotenoid biosynthesis, resulting in deep-pigmented mycelia with high this compound content .
Case Study 2: Antioxidant Efficacy
In comparative studies, this compound-rich extracts were shown to have superior antioxidant properties when tested against various free radicals and oxidative stress markers. The findings suggest that this compound could be developed into a natural antioxidant supplement for food preservation and health benefits .
Data Summary
Propriétés
Numéro CAS |
2468-88-4 |
|---|---|
Formule moléculaire |
C35H46O2 |
Poids moléculaire |
498.7 g/mol |
Nom IUPAC |
(2E,4E,6E,8E,10E,12E,14E,16E,18E,20E)-2,6,10,15,19-pentamethyl-21-(2,6,6-trimethylcyclohexen-1-yl)henicosa-2,4,6,8,10,12,14,16,18,20-decaenoic acid |
InChI |
InChI=1S/C35H46O2/c1-27(17-11-19-29(3)21-13-22-32(6)34(36)37)15-9-10-16-28(2)18-12-20-30(4)24-25-33-31(5)23-14-26-35(33,7)8/h9-13,15-22,24-25H,14,23,26H2,1-8H3,(H,36,37)/b10-9+,17-11+,18-12+,21-13+,25-24+,27-15+,28-16+,29-19+,30-20+,32-22+ |
Clé InChI |
UGJYMKZYSUMAKJ-ZGMBEONKSA-N |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C(=O)O)C)C |
SMILES isomérique |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C(=O)O)/C)/C |
SMILES canonique |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C(=O)O)C)C |
Synonymes |
neurosporaxanthin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















